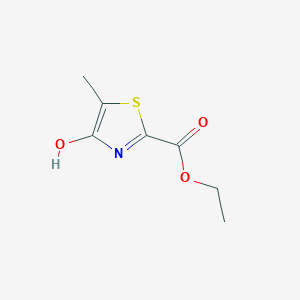

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

Description

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a hydroxyl group at position 4, a methyl group at position 5, and an ethyl ester moiety at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 | |

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-93-9 | |

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate . The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the thiazole ring. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is often isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate has demonstrated significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of xanthine oxidase inhibitors, which are crucial in treating gout and hyperuricemia. The synthesis process often involves multi-step reactions where this compound acts as a key building block for more complex molecules .

Agricultural Applications

Pesticides and Herbicides

Research indicates that derivatives of this compound can be developed into effective pesticides and herbicides. The thiazole ring structure is known for enhancing biological activity against pests while minimizing toxicity to non-target organisms. This property is particularly valuable in sustainable agriculture practices .

Biochemical Applications

Buffering Agent in Cell Cultures

this compound is also recognized for its role as a non-ionic organic buffering agent in biological research. It helps maintain pH stability in cell cultures within the range of 6 to 8.5, which is critical for various biochemical assays and experiments .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively at low concentrations. The results indicated potential for developing new topical antimicrobial formulations .

Case Study 2: Agricultural Use

In agricultural trials, formulations containing derivatives of this compound were tested against common crop pests. Results demonstrated a significant reduction in pest populations with minimal impact on beneficial insects, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts reactivity, stability, and biological activity. Key analogs include:

Substituent Variations at Position 5

Position 5 modifications alter electronic and steric profiles:

- Methyl vs. Bromine : The methyl group is electron-donating, stabilizing the thiazole ring, whereas bromine enables further functionalization via Suzuki or Ullmann couplings .

- Pyridinyl Substituent : The pyridinyl group at position 2 (with methyl at position 4) facilitates interactions with biological targets through hydrogen bonding and π-stacking .

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group participates in strong hydrogen bonds, as analyzed via IR spectroscopy (stretching vibrations ~3200–3600 cm⁻¹) and crystallography .

- Solubility: Hydroxy and amino derivatives exhibit higher aqueous solubility compared to methoxy or benzyloxy analogs .

- Stability : Electron-withdrawing groups (e.g., -CF₃ in ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate) reduce ring electron density, increasing resistance to electrophilic attacks .

Biological Activity

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits its biological activity primarily through the following mechanisms:

Target Interactions

- DNA and Topoisomerase II : The compound interacts with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This suggests a potential role in cancer therapy by inducing apoptosis in malignant cells .

Biochemical Pathways

The interaction with topoisomerase II can disrupt DNA replication and cell cycle progression, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 3.91–62.5 µg/mL | Staphylococcus aureus, Micrococcus luteus |

| Reference Compound (Nitrofurantoin) | Varies | Various Gram-positive bacteria |

The compound demonstrated a lethal effect against Gram-positive bacteria at concentrations significantly lower than those required for conventional antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies:

The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance its cytotoxicity against cancer cells. For example, the presence of electron-donating groups at certain positions increases the compound's efficacy .

Study on Anticancer Effects

A study conducted by Sayed et al. synthesized several thiazole derivatives and tested their anticancer activity against various cell lines. This compound displayed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . The study emphasized the importance of structural modifications in enhancing bioactivity.

Study on Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains. The results indicated that it was more effective than nitrofurantoin against certain resistant strains of Staphylococcus aureus . This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance.

Q & A

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | P2₁/c (example for analogs) | |

| Hydrogen-bond motifs | O-H∙∙∙O (C(4)), N-H∙∙∙S (R₂²(8)) | |

| Refinement software | SHELXL-2018/3 |

Q. Table 2: Synthetic Yield Optimization

| Condition | Impact on Yield (%) | Reference |

|---|---|---|

| Base (K₂CO₃ vs. Et₃N) | 65% vs. 72% (higher for Et₃N) | |

| Solvent (EtOH vs. THF) | 70% vs. 58% (polar aprotic favored) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.